molecular formula C26H33ClN2O7 B584274 Unii-XU16D225SC CAS No. 1356841-17-2

Unii-XU16D225SC

Cat. No. B584274
CAS RN: 1356841-17-2
M. Wt: 521.007
InChI Key: QGAMJBPJKREJGZ-GQRDWQEESA-N
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Description

“Unii-XU16D225SC” is also known as Moexipril Methyl Ester . It’s a chemical compound widely used in scientific research, including drug discovery, material science, and nanotechnology.

Scientific Research Applications

Inhibition of Influenza A Virus

A study published in Marine Drugs investigated the anti-Influenza A virus (IAV) activity of a marine-derived compound mycophenolic acid methyl ester (MAE), which is similar to Moexipril methyl ester . The study showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . It was found that MAE can mainly block some steps of IAV infection post adsorption . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers .

Metabolism Monitoring

Moexipril methyl ester has been used in studies to monitor the metabolism of Moexipril to Moexiprilat . High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ES-MS) was used in these studies . This application is important in understanding the pharmacokinetics of Moexipril .

Electrochemical Studies

The electrochemistry of Moexipril was studied using electrochemical methods with theoretical calculations . Cyclic voltammetric studies were carried out based on a reversible and adsorption-controlled reduction peak at -1.35 V on a hanging mercury drop electrode (HMDE) . This application is important in understanding the electrochemical properties of Moexipril .

Prodrug for Moexiprilat

Moexipril is the prodrug, yielding moexiprilat by hydrolysis of an ethyl ester group . Moexiprilat is the metabolite responsible for the pharmacological effect after Moexipril . This application is important in the development of drugs for hypertension .

properties

IUPAC Name

(3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H/t16-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMJBPJKREJGZ-GQRDWQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moexipril methyl ester

CAS RN

1356841-17-2
Record name Moexipril methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356841172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOEXIPRIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU16D225SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.